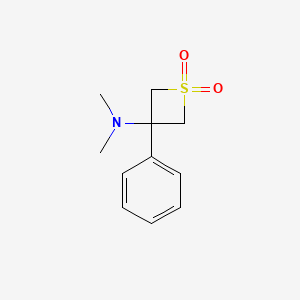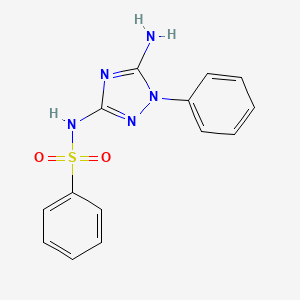
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate is an organic compound with the molecular formula C11H18Cl2O4 and a molecular weight of 285.164 g/mol . This compound is characterized by the presence of two chloropropanoate groups attached to a pentyl chain. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-chloropropanoyloxy)pentyl 3-chloropropanoate typically involves the esterification of 3-chloropropanoic acid with pentanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants . The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include the use of microwave-enhanced synthesis methods to accelerate reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Acidic or basic catalysts are used to facilitate hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, the major products can include alcohols, amines, or thiols.
Hydrolysis Products: The hydrolysis of this compound yields 3-chloropropanoic acid and pentanol.
Aplicaciones Científicas De Investigación
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(3-chloropropanoyloxy)pentyl 3-chloropropanoate involves its interaction with specific molecular targets and pathways. The compound can undergo hydrolysis to release 3-chloropropanoic acid, which may interact with cellular enzymes and receptors. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloropropanoic Acid: A related compound with similar chemical properties and reactivity.
3-Chloropropionyl Chloride: Another related compound used in organic synthesis.
Ethyl 3-Chloropropanoate: An ester derivative with similar reactivity.
Uniqueness
5-(3-Chloropropanoyloxy)pentyl 3-chloropropanoate is unique due to its dual ester functionality, which allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a valuable intermediate in organic synthesis and industrial applications .
Propiedades
Número CAS |
50343-50-5 |
|---|---|
Fórmula molecular |
C11H18Cl2O4 |
Peso molecular |
285.16 g/mol |
Nombre IUPAC |
5-(3-chloropropanoyloxy)pentyl 3-chloropropanoate |
InChI |
InChI=1S/C11H18Cl2O4/c12-6-4-10(14)16-8-2-1-3-9-17-11(15)5-7-13/h1-9H2 |
Clave InChI |
HSPXGFSQEKOSDS-UHFFFAOYSA-N |
SMILES canónico |
C(CCOC(=O)CCCl)CCOC(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1,3,5-Tri(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14168809.png)




![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
